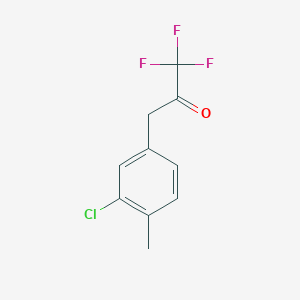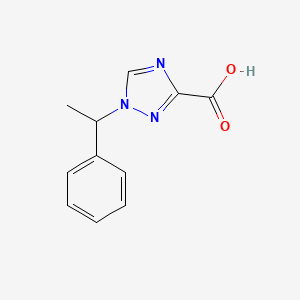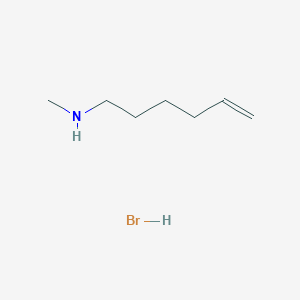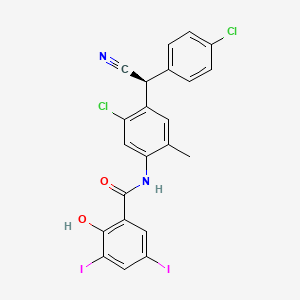
(S)-closantel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-closantel is a chiral anthelmintic agent primarily used in veterinary medicine to control parasitic infections in livestock. It is a derivative of salicylanilide and exhibits potent activity against a range of parasitic worms, particularly those affecting the liver and gastrointestinal tract.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-closantel typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with 4-chloro-3-nitroaniline, followed by reduction and cyclization steps. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet regulatory standards for veterinary pharmaceuticals.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-closantel undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties.
Applications De Recherche Scientifique
(S)-closantel has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study chiral synthesis and stereoselective reactions.
Biology: Investigated for its effects on parasitic worms and its potential use in controlling parasitic infections in various animal models.
Medicine: Explored for its potential use in treating parasitic infections in humans, particularly in regions with high prevalence of parasitic diseases.
Industry: Utilized in the development of new anthelmintic agents and formulations for veterinary use.
Mécanisme D'action
(S)-closantel exerts its effects by disrupting the energy metabolism of parasitic worms. It targets the mitochondrial electron transport chain, leading to a depletion of adenosine triphosphate (ATP) and subsequent paralysis and death of the parasite. The compound specifically inhibits the enzyme fumarate reductase, which is crucial for the survival of the parasite.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rafoxanide: Another salicylanilide derivative with similar anthelmintic properties.
Oxyclozanide: Used to treat liver fluke infections in livestock.
Nitroxynil: Effective against a range of parasitic worms.
Uniqueness
(S)-closantel is unique due to its chiral nature, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic or achiral counterparts. Its specific mechanism of action targeting fumarate reductase also distinguishes it from other anthelmintic agents.
Propriétés
Formule moléculaire |
C22H14Cl2I2N2O2 |
|---|---|
Poids moléculaire |
663.1 g/mol |
Nom IUPAC |
N-[5-chloro-4-[(S)-(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C22H14Cl2I2N2O2/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29/h2-9,17,29H,1H3,(H,28,30)/t17-/m0/s1 |
Clé InChI |
JMPFSEBWVLAJKM-KRWDZBQOSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)[C@@H](C#N)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)
![7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12833597.png)


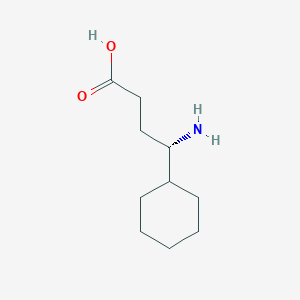

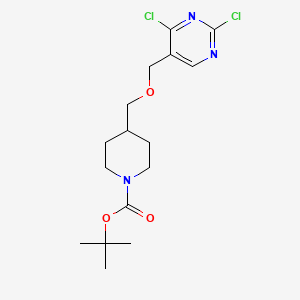


![N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12833669.png)

